molecular formula C7H11F2NO2 B13604137 Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate

Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate

Cat. No.: B13604137
M. Wt: 179.16 g/mol
InChI Key: MKVZHTGFRLEIKV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C7H12F2NO2 It is known for its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction, often involving a precursor compound that contains the necessary carbon atoms.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination and Esterification: The amino group is introduced through an amination reaction, and the ester group is formed through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-amino-2-(3,3-dichlorocyclobutyl)acetate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 2-amino-2-(3,3-dibromocyclobutyl)acetate: Similar structure but with bromine atoms instead of fluorine.

    Methyl 2-amino-2-(3,3-diiodocyclobutyl)acetate: Similar structure but with iodine atoms instead of fluorine.

The uniqueness of this compound lies in the presence of fluorine atoms, which can impart distinct chemical and biological properties compared to its halogenated analogs.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate

InChI

InChI=1S/C7H11F2NO2/c1-12-6(11)5(10)4-2-7(8,9)3-4/h4-5H,2-3,10H2,1H3

InChI Key

MKVZHTGFRLEIKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CC(C1)(F)F)N

Origin of Product

United States

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